molecular formula C8H9ClN2O B1490024 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one CAS No. 1594504-13-8

3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one

Cat. No. B1490024
M. Wt: 184.62 g/mol
InChI Key: KBBSQJNULNCABT-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and catalysts used. It also includes the yield and purity of the product.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (melting point, boiling point, density, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis of Insecticidal Candidates

One notable application of similar pyrazinone derivatives is in the development of insecticidal candidates. For instance, the synthesis of tyclopyrazoflor, an insecticidal candidate, involved the preparation of key intermediates through [3 + 2] cyclization strategies, highlighting the potential of pyrazinone derivatives in agrochemical research (Qiang Yang et al., 2019).

Heterocyclic Synthesis

Pyrazinones and oxazinones, closely related to 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one, have been utilized in the synthesis of various heterocyclic compounds. These derivatives serve as multifunctionalized systems for cycloaddition reactions, leading to the synthesis of pyridine or pyrazine derivatives and demonstrating the versatility of pyrazinone derivatives in organic synthesis (G. Hoornaert).

Antifungal Activity

The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, related to the structure of interest, showed activity against Candida albicans, indicating the potential for developing new antifungal agents from pyrazinone derivatives (H. Maruoka et al., 2008).

Synthesis of CRF-R1 Antagonists

In the context of pharmaceutical research, pyrazinone-containing compounds like BMS-665053 have been explored as corticotropin-releasing factor receptor-1 (CRF-R1) antagonists, suggesting their potential application in treating anxiety and depression. This research highlights the significance of pyrazinone derivatives in medicinal chemistry (X. Zhuo et al., 2010).

Safety And Hazards

This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential applications of the compound and areas for future research.


properties

IUPAC Name

3-chloro-1-(cyclopropylmethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBSQJNULNCABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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